Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-
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Overview
Description
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is a derivative of benzothiazole, an aromatic heterocyclic compound. This compound is characterized by the presence of a trimethylsilyl group attached to a methylthio substituent at the 2-position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- typically involves the reaction of 2-mercaptobenzothiazole with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the trimethylsilyl group but shares the benzothiazole core.
2-Trimethylsilylbenzothiazole: Similar structure but without the methylthio substituent.
Benzothiazole-2-carbonyl chloride: Contains a carbonyl chloride group instead of the trimethylsilylmethylthio group.
Uniqueness
Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- is unique due to the presence of both the trimethylsilyl and methylthio groups, which confer distinct chemical properties and reactivity. These functional groups enhance the compound’s stability and lipophilicity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylsulfanylmethyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NS2Si/c1-15(2,3)8-13-11-12-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWMBONTLWEIEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC1=NC2=CC=CC=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NS2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395915 |
Source
|
Record name | Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106296-62-2 |
Source
|
Record name | Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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